molecular formula C18H29Cl2N3O2 B12716097 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102131-90-8

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12716097
CAS No.: 102131-90-8
M. Wt: 390.3 g/mol
InChI Key: NGPWLCGRTUGCQI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a dihydrochloride salt form. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The specific conditions and reagents used in these reactions can vary depending on the desired product and the functional groups present in the compound.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be used in the development of new drugs or as a tool for studying disease mechanisms.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl-, dihydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but may have different substituents, leading to variations in their chemical properties and applications.

    2,5-Dihydro-N-(2-(((2-hydroxyphenyl)methyl)amino)ethyl)-2,2,5,5-tetramethyl- derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

102131-90-8

Molecular Formula

C18H29Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C18H27N3O2.2ClH/c1-17(2)11-14(18(3,4)21-17)16(23)20-10-9-19-12-13-7-5-6-8-15(13)22;;/h5-8,11,19,21-22H,9-10,12H2,1-4H3,(H,20,23);2*1H

InChI Key

NGPWLCGRTUGCQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCNCC2=CC=CC=C2O)C.Cl.Cl

Origin of Product

United States

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